molecular formula C20H18 B1583854 1,4-Dimethyl-2,5-diphenylbenzene CAS No. 20260-22-4

1,4-Dimethyl-2,5-diphenylbenzene

Cat. No.: B1583854
CAS No.: 20260-22-4
M. Wt: 258.4 g/mol
InChI Key: TUSIRMATSRRTEJ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,5-diphenylbenzene: is an organic compound with the molecular formula C20H18 and a molecular weight of 258.36 g/mol It is a derivative of benzene, characterized by the presence of two methyl groups and two phenyl groups attached to the benzene ring

Safety and Hazards

Safety measures for handling 1,4-Dimethyl-2,5-diphenylbenzene include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,4-Dimethyl-2,5-diphenylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene derivatives. In this method, benzene is treated with methyl and phenyl groups in the presence of a catalyst such as aluminum chloride (AlCl3) to form the desired product .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane or carbon tetrachloride, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

1,4-Dimethyl-2,5-diphenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2,5-diphenylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

Comparison with Similar Compounds

    Terphenyls: These compounds consist of a central benzene ring substituted with two phenyl groups.

    Diphenylmethane: This compound has two phenyl groups attached to a central methane carbon.

Uniqueness:

1,4-Dimethyl-2,5-diphenylbenzene is unique due to the presence of both methyl and phenyl groups on the benzene ring, which imparts distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,4-dimethyl-2,5-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSIRMATSRRTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=CC=C2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347390
Record name 1,4-dimethyl-2,5-diphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20260-22-4
Record name 1,4-dimethyl-2,5-diphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 52.8 g (200 mmol) of 1,4-dibromo-2,5-Dimethyl benzene, 53.6 g (440 mmol) of phenylboronic acid, 2.3 g (2 mmol) of tetrakis(triphenylphosphine)palladium, 400 ml of 2M Na2CO3, 400 ml of EtOH and 800 ml toluene was degassed and placed under nitrogen, and then heated at 90° C. for 6 hours. After the reaction finish, the mixture was allowed to cool to room temperature. The organic layer was extracted with ethyl acetate and water, dried with anhydrous magnesium sulfate, the solvent was removed and the residue was purified by column chromatography on silica (hexane-dichloromethane) to give product 43.4 g (168 mmol, 84%) as a white solid.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
53.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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